4-Hydroxy-3-propylbenzoic acid

Overview

Description

Molecular Structure Analysis

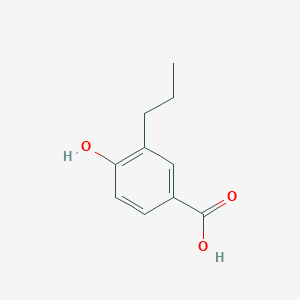

The molecular structure of 4-Hydroxy-3-propylbenzoic acid consists of a benzene ring substituted with a hydroxyl group (OH), a propyl group (CH2CH2CH3), and a carboxyl group (COOH) . The InChI string representation of the molecule isInChI=1S/C10H12O3/c1-2-3-7-6-8 (10 (12)13)4-5-9 (7)11/h4-6,11H,2-3H2,1H3, (H,12,13) . Physical and Chemical Properties Analysis

This compound has several computed properties. It has a molecular weight of 180.20 g/mol, an XLogP3-AA of 2.4, and a topological polar surface area of 57.5 Ų . It has two hydrogen bond donors and three hydrogen bond acceptors . The compound also has three rotatable bonds .Scientific Research Applications

1. Anti-inflammatory Activity

4-Hydroxy-3-propylbenzoic acid has been identified as a novel 5-lipoxygenase inhibitor with potential for treating inflammatory bowel disease. Its chemical synthesis and pharmacological properties suggest its applicability in anti-inflammatory therapies (LeMahieu et al., 1994).

2. Biotechnological Applications

This compound has emerged as a promising intermediate in the production of value-added bioproducts with diverse applications in food, cosmetics, pharmacy, and as fungicides. Advances in biosynthetic techniques and metabolic engineering approaches have facilitated its use in the biosynthesis of various industrially relevant compounds (Wang et al., 2018).

3. Food Safety Analysis

It has been used in developing high-performance liquid chromatography-tandem mass spectrometry methods for the quantification of parabens in food. This demonstrates its utility in ensuring food safety and quality control (Cao et al., 2013).

4. Metabolism and Biotransformation Studies

Research on the metabolism of parabens by human liver microsomes and plasma has been conducted, illustrating its role in understanding human exposure and metabolic pathways of various parabens (Abbas et al., 2010).

5. Dermal Absorption and Hydrolysis

Studies on dermal absorption and hydrolysis of parabens, to which this compound is structurally related, have been conducted, providing insights into its potential effects and metabolism upon dermal exposure (Jewell et al., 2007).

6. Encapsulation and Controlled Release

The compound has been used in the study of encapsulating flavor molecules, such as vanillic acid, into layered inorganic nanoparticles. This research is relevant to controlled release technologies in the food industry (Hong et al., 2008).

7. Sustainable Biotechnological Production

The compound is integral in research focused on sustainable production of aromatic compounds. Specifically, its role in the engineering of Pseudomonas taiwanensis for producing 4-hydroxybenzoate from various carbon sources highlights its significance in reducing dependency on fossil resources (Lenzen et al., 2019).

8. Adipocyte Differentiation Research

Research on parabens, related to this compound, has shown their role in promoting adipocyte differentiation. This is key in understanding the potential health impacts of parabens and related compounds (Hu et al., 2013).

9. Chemical Analysis and Quality Control

The development of analytical methods for determining parabens in various products, including pharmaceuticals and cosmetics, has utilized this compound derivatives. This is significant in quality control and regulatory compliance (Mahuzier et al., 2001).

Mechanism of Action

Target of Action

4-Hydroxy-3-propylbenzoic acid, a derivative of 4-Hydroxybenzoic acid (4-HBA), is a phenolic compound . Phenolic compounds like 4-HBA are known to have excellent biochemical and antioxidant capabilities . They are major aromatic secondary metabolites that impart food with typical organoleptic characteristics and link to many health benefits . .

Mode of Action

It’s parent compound, 4-hba, is known to be converted into 3,4-dihydroxybenzoic acid by the enzyme 4-hydroxybenzoate 3-monooxygenase poba from pseudomonas aeruginosa . This suggests that this compound may also undergo similar enzymatic transformations.

Biochemical Pathways

4-HBA, from which this compound is derived, is a key intermediate in the microbial shikimate pathway . This pathway has been intensively studied for the biosynthesis of aromatic amino acids (L-tryptophan, L-phenylalanine, and L-tyrosine), quinones, folates, and secondary metabolites including many commercially valuable compounds . It’s plausible that this compound might also be involved in similar biochemical pathways.

Pharmacokinetics

It’s known that the bioavailability of hydroxybenzoic acids is influenced by oral delivery

Result of Action

Hydroxybenzoic acids, in general, are known to have anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities .

Biochemical Analysis

Cellular Effects

The cellular effects of 4-Hydroxy-3-propylbenzoic acid are not well-studied. Hydroxybenzoic acids are known to have various effects on cells. For instance, they can influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism .

Molecular Mechanism

Hydroxybenzoic acids are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

4-hydroxy-3-propylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-3-7-6-8(10(12)13)4-5-9(7)11/h4-6,11H,2-3H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXMIALYGTOMKCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

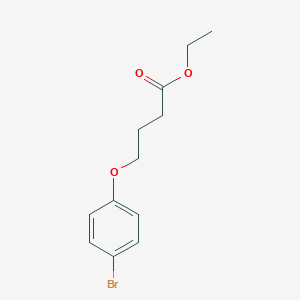

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

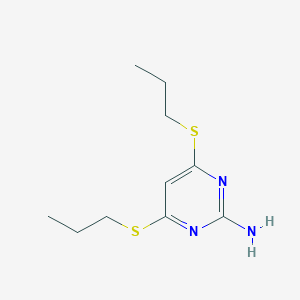

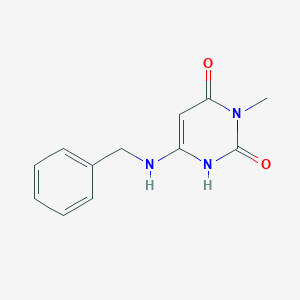

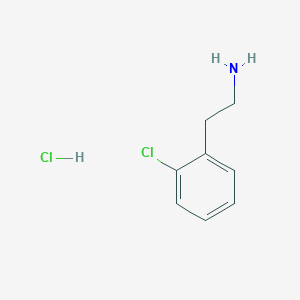

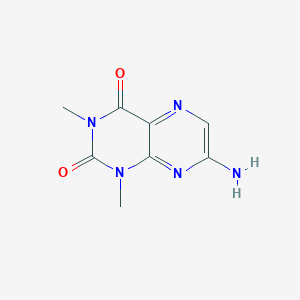

Feasible Synthetic Routes

Q1: Does the presence of 4-Hydroxy-3-propylbenzoic acid contribute to the observed bioactivity of Brassica tournefortii extracts?

A: While the study [] highlights the presence of this compound alongside other phenolic compounds in Brassica tournefortii, it doesn't directly investigate the individual bioactivity of this specific compound. The observed anticancer, antidiabetic, and anti-inflammatory activities of the extracts are likely attributed to a synergistic effect of various phytochemicals, including but not limited to this compound. Further research isolating and testing this compound is needed to determine its specific contribution to the overall bioactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[Amino(methyl)amino]-3-methyl-2-methylsulfanylpyrimidin-4-one](/img/structure/B189750.png)

![N-[2-(acetylamino)-6-chloropyrimidin-4-yl]acetamide](/img/structure/B189752.png)